3-(1-tert-butyl-1H-imidazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” is an intermediate in organic synthesis and can be used as a building block in the preparation of complex compounds .
Synthesis Analysis
The synthesis of “3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” involves various intra- and intermolecular reactions . The specific synthesis process is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” is represented by the InChI code: 1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 .Chemical Reactions Analysis
Imidazole, a five-membered heterocyclic moiety, is a key component of “3-(1-tert-butyl-1H-imidazol-5-yl)piperidine”. It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The physical form of “3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” is a powder. It has a molecular weight of 207.32 .Applications De Recherche Scientifique
Organometallic Chemistry
Research has shown that compounds structurally related to "3-(1-tert-butyl-1H-imidazol-5-yl)piperidine" have been utilized in the study of reversible substrate binding at copper centers in neutral copper(I) carbene complexes derived from bis(3-tert-butylimidazole-2-ylidene)methane. This study demonstrated the unique bonding patterns in copper-NHC (N-heterocyclic carbene) coordination chemistry, which could have implications for the development of new catalytic processes in organometallic chemistry (Shishkov, Rominger, & Hofmann, 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of "3-(1-tert-butyl-1H-imidazol-5-yl)piperidine" have been explored for their binding affinity to the gamma-aminobutyric acid A (GABAA) receptor complex. This research aimed at developing compounds with potential therapeutic applications, ranging from inverse agonists to full agonists, with some analogues showing promise in animal models of anxiety and seizure disorders. The study highlights the structural versatility of these compounds for targeting central nervous system receptors (Jacobsen et al., 1999).
Radiopharmaceutical Science
Another application involves the synthesis of mixed ligand fac-tricarbonyl complexes of "3-(1-tert-butyl-1H-imidazol-5-yl)piperidine" derivatives for potential use in radiopharmaceutical science. This research provides insights into labeling bioactive molecules with a monodentate or a bidentate donor site, indicating the potential for developing new radiotracers for diagnostic imaging (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Neuropharmacology
Further investigations into "3-(1-tert-butyl-1H-imidazol-5-yl)piperidine" derivatives have explored their role as NMDA receptor ligands. One study identified a potent antagonist of the NR1A/2B subtype of the NMDA receptor, which could have implications for the treatment of neurological disorders such as Parkinson's disease. This research underscores the therapeutic potential of these compounds in neuropharmacology (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-tert-butylimidazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARGWUGNRLZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC=C1C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-tert-butyl-1H-imidazol-5-yl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.